molecular formula C5H7FN2OS B12333808 5-Fluoro-2-mercapto-6-methylpyrimidin-4-ol

5-Fluoro-2-mercapto-6-methylpyrimidin-4-ol

Cat. No.: B12333808
M. Wt: 162.19 g/mol
InChI Key: SXZAIZMKINZFGA-UHFFFAOYSA-N
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Description

5-Fluoro-2-mercapto-6-methylpyrimidin-4-ol is a fluorinated pyrimidine derivative with the molecular formula C5H5FN2OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-mercapto-6-methylpyrimidin-4-ol typically involves the introduction of a fluorine atom into the pyrimidine ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyrimidine ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-mercapto-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

5-Fluoro-2-mercapto-6-methylpyrimidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the development of advanced materials and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-mercapto-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s high electronegativity and the compound’s overall structure allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used fluorinated pyrimidine in cancer treatment.

    5-Fluoro-6-methylpyrimidin-4-ol: Another fluorinated pyrimidine with similar properties but different substitution patterns.

Uniqueness

5-Fluoro-2-mercapto-6-methylpyrimidin-4-ol is unique due to the presence of both a fluorine atom and a mercapto group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C5H7FN2OS

Molecular Weight

162.19 g/mol

IUPAC Name

5-fluoro-6-methyl-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C5H7FN2OS/c1-2-3(6)4(9)8-5(10)7-2/h2-3H,1H3,(H2,7,8,9,10)

InChI Key

SXZAIZMKINZFGA-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)NC(=S)N1)F

Origin of Product

United States

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